molecular formula C22H18N4O6 B12891910 N1,N2-Bis(furan-2-ylmethyl)-N'1,N'2-bis(furan-2-ylmethylene)oxalohydrazide

N1,N2-Bis(furan-2-ylmethyl)-N'1,N'2-bis(furan-2-ylmethylene)oxalohydrazide

Katalognummer: B12891910
Molekulargewicht: 434.4 g/mol
InChI-Schlüssel: MPSKVCXDYNJJQB-RNIAWFEPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1,N2-Bis(furan-2-ylmethyl)-N’1,N’2-bis(furan-2-ylmethylene)oxalohydrazide is a complex organic compound characterized by the presence of furan rings and oxalohydrazide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Bis(furan-2-ylmethyl)-N’1,N’2-bis(furan-2-ylmethylene)oxalohydrazide typically involves the reaction of furan-2-carbaldehyde with oxalohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N1,N2-Bis(furan-2-ylmethyl)-N’1,N’2-bis(furan-2-ylmethylene)oxalohydrazide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The oxalohydrazide group can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Hydrazine derivatives and related compounds.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N1,N2-Bis(furan-2-ylmethyl)-N’1,N’2-bis(furan-2-ylmethylene)oxalohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N1,N2-Bis(furan-2-ylmethyl)-N’1,N’2-bis(furan-2-ylmethylene)oxalohydrazide involves its interaction with specific molecular targets and pathways. The furan rings and oxalohydrazide groups can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in its observed bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N1,N2-Bis(furan-2-ylmethyl)oxalamide: Similar structure but lacks the additional furan-2-ylmethylene groups.

    N,N’-Bis(furan-2-ylmethyl)oxamide: Another related compound with a simpler structure.

Uniqueness

N1,N2-Bis(furan-2-ylmethyl)-N’1,N’2-bis(furan-2-ylmethylene)oxalohydrazide is unique due to the presence of both furan-2-ylmethyl and furan-2-ylmethylene groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C22H18N4O6

Molekulargewicht

434.4 g/mol

IUPAC-Name

N,N'-bis(furan-2-ylmethyl)-N,N'-bis[(E)-furan-2-ylmethylideneamino]oxamide

InChI

InChI=1S/C22H18N4O6/c27-21(25(15-19-7-3-11-31-19)23-13-17-5-1-9-29-17)22(28)26(16-20-8-4-12-32-20)24-14-18-6-2-10-30-18/h1-14H,15-16H2/b23-13+,24-14+

InChI-Schlüssel

MPSKVCXDYNJJQB-RNIAWFEPSA-N

Isomerische SMILES

C1=COC(=C1)CN(/N=C/C2=CC=CO2)C(=O)C(=O)N(/N=C/C3=CC=CO3)CC4=CC=CO4

Kanonische SMILES

C1=COC(=C1)CN(C(=O)C(=O)N(CC2=CC=CO2)N=CC3=CC=CO3)N=CC4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.